Cloruro de 6-cloro-5-(trifluorometil)piridina-3-sulfonilo

Descripción general

Descripción

6-Chloro-5-(trifluoromethyl)pyridine-3-sulfonyl chloride is a chemical used for the preparation of N-sulfonamido polycyclic pyrazolyl compounds for treatment of cognitive disorders .

Synthesis Analysis

The synthesis of 6-Chloro-5-(trifluoromethyl)pyridine-3-sulfonyl chloride involves several steps. One method involves the sequential reaction of pyridine-3-sulfonic acid and phosphorus pentachloride to form pyridine-3-sulfonyl chloride . Another method involves the transformation of the chloride into a 4H-pyran-4-one intermediate by the synthesis of (E)-4-methoxybut-3-en-2-one with LiHMDS at -78 °C, followed by TFA-mediated cyclization .Molecular Structure Analysis

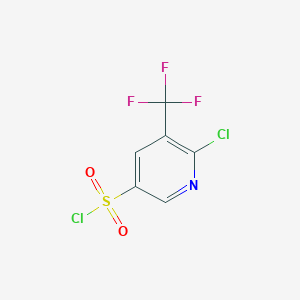

The molecular structure of 6-Chloro-5-(trifluoromethyl)pyridine-3-sulfonyl chloride is represented by the linear formula C6H2Cl2F3NO2S . The InChI code for this compound is 1S/C6H2Cl2F3NO2S/c7-5-4 (6 (9,10)11)1-3 (2-12-5)15 (8,13)14/h1-2H .Chemical Reactions Analysis

The chemical reactions involving 6-Chloro-5-(trifluoromethyl)pyridine-3-sulfonyl chloride are complex and varied. For instance, the chloride can be transformed into a 4H-pyran-4-one intermediate by the synthesis of (E)-4-methoxybut-3-en-2-one with LiHMDS at -78 °C, followed by TFA-mediated cyclization .Physical And Chemical Properties Analysis

6-Chloro-5-(trifluoromethyl)pyridine-3-sulfonyl chloride has a molecular weight of 280.05 . It is a solid substance that should be stored in an inert atmosphere, preferably in a freezer, under -20°C .Aplicaciones Científicas De Investigación

Aplicaciones agroquímicas

Los derivados de trifluorometilpiridina (TFMP), que incluyen “Cloruro de 6-cloro-5-(trifluorometil)piridina-3-sulfonilo”, se utilizan ampliamente en la industria agroquímica . Se utilizan principalmente para proteger los cultivos de plagas . El fluazifop-butilo fue el primer derivado de TFMP que se introdujo en el mercado agroquímico, y desde entonces, más de 20 nuevos agroquímicos que contienen TFMP han adquirido nombres comunes de la ISO .

Aplicaciones farmacéuticas

Varios derivados de TFMP se utilizan en la industria farmacéutica . Se han concedido aprobaciones de comercialización a cinco productos farmacéuticos que contienen el grupo TFMP, y muchos candidatos se encuentran actualmente en ensayos clínicos . Uno de los medicamentos con TFMP más exitosos es el tipranavir .

Aplicaciones veterinarias

En la industria veterinaria, se han concedido aprobaciones de comercialización a dos productos que contienen el grupo TFMP . Estos productos se utilizan para tratar diversas afecciones en los animales .

Síntesis de ingredientes activos

“this compound” es un intermediario clave para la síntesis de ingredientes activos en productos agroquímicos y farmacéuticos .

Inhibición enzimática

Los compuestos con un grupo -CF3, como “this compound”, han mostrado una mejor potencia farmacológica en la inhibición de la enzima transcriptasa inversa .

Evaluación de biomarcadores

Los metabolitos de estrógenos son biomarcadores importantes para evaluar los riesgos de cáncer y las enfermedades metabólicas . “this compound” podría utilizarse potencialmente en la cuantificación de formas no conjugadas de esteroides endógenos y sus metabolitos en humanos .

Mecanismo De Acción

Target of Action

It is known that the compound is used for the preparation of n-sulfonamido polycyclic pyrazolyl compounds for treatment of cognitive disorders .

Mode of Action

It is known that the compound can introduce the sulfonyl chloride functional group into various target molecules , which may influence its interaction with its targets.

Biochemical Pathways

It is known that the compound is used in the synthesis of n-sulfonamido polycyclic pyrazolyl compounds , which suggests it may play a role in the biochemical pathways related to these compounds.

Result of Action

It is known that the compound is used in the synthesis of n-sulfonamido polycyclic pyrazolyl compounds , which suggests it may have a role in the molecular and cellular effects related to these compounds.

Action Environment

It is known that the compound should be stored in an inert atmosphere and under -20°c , suggesting that temperature and atmospheric conditions may influence its stability.

Safety and Hazards

This compound is considered hazardous. It has been assigned the signal word “Danger” and is associated with the hazard statements H302 and H314 . Precautionary measures include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Personal protective equipment, including chemical impermeable gloves, should be worn when handling this compound .

Direcciones Futuras

Trifluoromethylpyridine and its derivatives, including 6-Chloro-5-(trifluoromethyl)pyridine-3-sulfonyl chloride, have found significant applications in the agrochemical and pharmaceutical industries . It is expected that many novel applications of trifluoromethylpyridine will be discovered in the future .

Propiedades

IUPAC Name |

6-chloro-5-(trifluoromethyl)pyridine-3-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl2F3NO2S/c7-5-4(6(9,10)11)1-3(2-12-5)15(8,13)14/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUVXRPZDCPBGQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1C(F)(F)F)Cl)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl2F3NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20743523 | |

| Record name | 6-Chloro-5-(trifluoromethyl)pyridine-3-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20743523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

928324-59-8 | |

| Record name | 6-Chloro-5-(trifluoromethyl)pyridine-3-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20743523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(Chloromethyl)-2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B1473625.png)

![[3-(3-Amino-propoxy)-phenyl]-acetic acid methyl ester hydrochloride](/img/structure/B1473639.png)

![[6-(Difluoromethoxy)pyridin-2-yl]methanol](/img/structure/B1473645.png)